molecular formula C19H24N2O2 B2508654 N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide CAS No. 1944912-18-8

N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide

Cat. No. B2508654
CAS RN: 1944912-18-8
M. Wt: 312.413
InChI Key: DJSNKGPONYZJFF-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide, also known as CX614, is a compound that belongs to the family of benzamide derivatives. It is a potent and selective positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. CX614 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory processes. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide binds to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, leading to an increase in synaptic transmission and LTP.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been shown to enhance LTP and synaptic plasticity in the hippocampus, leading to an improvement in cognitive function. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has also been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which are crucial for attention and memory processes. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to enhance synaptic plasticity and LTP, and its neuroprotective effects. However, N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide, including:
1. The development of more potent and selective positive allosteric modulators of AMPA receptors.
2. The investigation of the potential therapeutic applications of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
3. The optimization of the synthesis of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide to improve its yield and purity.
4. The investigation of the potential side effects and toxicity of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide at high concentrations.
5. The investigation of the effects of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide on other neurotransmitter systems, such as the GABAergic system.
Conclusion:
In conclusion, N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide is a potent and selective positive allosteric modulator of AMPA receptors that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been extensively studied in various in vitro and in vivo models to understand its mechanism of action and potential therapeutic applications. Future research on N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide will provide valuable insights into its potential therapeutic applications and limitations.

Synthesis Methods

The synthesis of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide involves the reaction of 1-cyanocyclohexane with 3-chloropropanol in the presence of a base to form the intermediate 1-(3-chloropropoxy)cyclohexane. This intermediate is then reacted with 4-aminobenzonitrile in the presence of a catalyst to form the final product, N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide. The synthesis of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been extensively studied in various in vitro and in vivo models to understand its mechanism of action and potential therapeutic applications. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been shown to enhance long-term potentiation (LTP) and synaptic plasticity in the hippocampus, which are crucial for learning and memory processes. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-4-(oxan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c20-14-19(10-2-1-3-11-19)21-18(22)16-8-6-15(7-9-16)17-5-4-12-23-13-17/h6-9,17H,1-5,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSNKGPONYZJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)C3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide

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